molecular formula C20H22Br2Cl2N2Ni B6298072 3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide CAS No. 541517-30-0

3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide

Cat. No. B6298072
CAS RN: 541517-30-0
M. Wt: 579.8 g/mol
InChI Key: IHKTXTNMEZQZNC-UHFFFAOYSA-L
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Description

3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide, also known as NiBr2(3,4-bis[imino]hexane), is a coordination compound of nickel and bromide. It is an inorganic compound that is used in various scientific research applications, including the synthesis of other compounds, catalysis of chemical reactions, and as a catalyst for photochemical reactions. This compound is also used in biochemical and physiological studies due to its ability to act as an electron acceptor and its ability to act as a reducing agent. The following paper will discuss the synthesis method of NiBr2(3,4-bis[imino]hexane), its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide(3,4-bis[imino]hexane) is used in a variety of scientific research applications, including the synthesis of other compounds, catalysis of chemical reactions, and as a catalyst for photochemical reactions. In addition, this compound has been used in the synthesis of polymers, in the synthesis of organic compounds, and as a catalyst for the hydrogenation of organic compounds.

Mechanism of Action

3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide(3,4-bis[imino]hexane) acts as an electron acceptor, which means that it can accept electrons from other molecules. This allows it to act as a reducing agent in certain reactions. In addition, it can act as a catalyst for certain reactions, such as the hydrogenation of organic compounds.
Biochemical and Physiological Effects
3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide(3,4-bis[imino]hexane) has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to be an effective inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been shown to act as an antioxidant, which can help to protect cells from oxidative stress. It has also been shown to possess anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide(3,4-bis[imino]hexane) in lab experiments include its low cost, its ease of synthesis, and its ability to act as a reducing agent and an electron acceptor. The main limitation of this compound is its instability in the presence of light, which can lead to the degradation of the compound over time.

Future Directions

3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide(3,4-bis[imino]hexane) has potential applications in a variety of fields, such as medicine, materials science, and biotechnology. In medicine, this compound could be used as a therapeutic agent for the treatment of cancer and other diseases. In materials science, it could be used as a catalyst for the synthesis of polymers and other materials. In biotechnology, it could be used as a catalyst for the production of enzymes and other biomolecules. Additionally, further research could be done to explore the potential of 3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide(3,4-bis[imino]hexane) as an antioxidant and anti-inflammatory agent.

Synthesis Methods

3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide(3,4-bis[imino]hexane) is synthesized through a reaction of nickel chloride and bromide with bis(2-chloro-4-methylphenyl)amine. The reaction is carried out in an aqueous solution at a temperature of 80°C. The reaction is exothermic and produces a yellow-orange precipitate. The precipitate is then filtered, washed with water, and dried. The resulting product is a yellow-orange powder.

properties

IUPAC Name

3-N,4-N-bis(2-chloro-4-methylphenyl)hexane-3,4-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2.2BrH.Ni/c1-5-17(23-19-9-7-13(3)11-15(19)21)18(6-2)24-20-10-8-14(4)12-16(20)22;;;/h7-12H,5-6H2,1-4H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKTXTNMEZQZNC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC1=C(C=C(C=C1)C)Cl)C(=NC2=C(C=C(C=C2)C)Cl)CC.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Br2Cl2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333956
Record name 3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide

CAS RN

541517-30-0
Record name 3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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